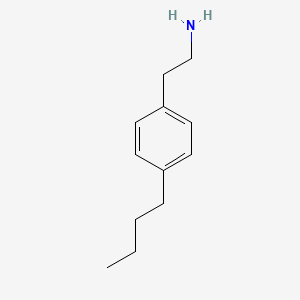

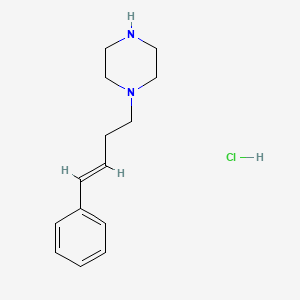

![molecular formula C20H18FNO5 B2934556 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid CAS No. 2375268-61-2](/img/structure/B2934556.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

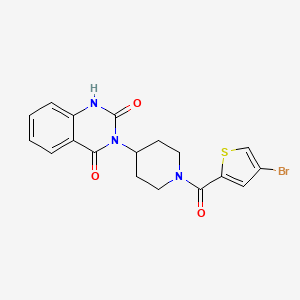

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The fluorene moiety is attached to a carbonyl group, which is further linked to an azetidine ring. Azetidine is a four-membered heterocyclic compound with one nitrogen atom. The presence of a hydroxy group on the azetidine ring and a fluoroacetic acid moiety could suggest that this compound has some biological activity, but without specific studies, it’s hard to say for sure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The fluorene moiety is likely to be planar due to the conjugated system, while the azetidine ring would have a puckered conformation. The presence of the fluoroacetic acid group could also introduce additional stereochemistry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorene moiety, the azetidine ring, and the fluoroacetic acid group. The fluorene moiety could undergo electrophilic aromatic substitution reactions, while the azetidine ring could be involved in ring-opening reactions. The fluoroacetic acid group could act as a weak acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene moiety could make it relatively hydrophobic, while the azetidine ring and the fluoroacetic acid group could introduce some polarity. Its melting and boiling points, solubility, and other properties would depend on the specific arrangement of these groups .科学的研究の応用

Protecting Groups in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the compound , is extensively used as a protecting group for hydroxy-groups in peptide synthesis. It is compatible with a variety of acid- and base-labile protecting groups, offering the advantage of being conveniently removed without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982). Additionally, Fmoc amino acids are fundamental in solid-phase peptide synthesis, demonstrating the method's flexibility and capability to synthesize biologically active peptides and proteins (Fields & Noble, 2009).

Metal Ion Detection

Compounds structurally related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid have been studied for their potential in detecting metal ions. For instance, the coordination and fluorescence properties of specific fluorophores in the detection of intracellular Zn2+ ions have been examined, indicating their utility in biochemical and medical research (Hendrickson et al., 2003).

Synthesis of Complex Molecules

The use of Fmoc-protected amino acids in the synthesis of complex molecules such as oligomers derived from neuraminic acid analogues demonstrates the compound's versatility in creating diverse biochemical structures (Gregar & Gervay-Hague, 2004). This application underlines the importance of such protected amino acids in facilitating the synthesis of molecules with potential therapeutic uses.

将来の方向性

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5/c21-17(18(23)24)20(26)10-22(11-20)19(25)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,26H,9-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXMZXKZRWGLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(C(=O)O)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

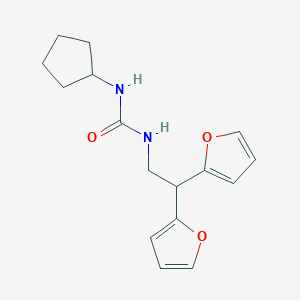

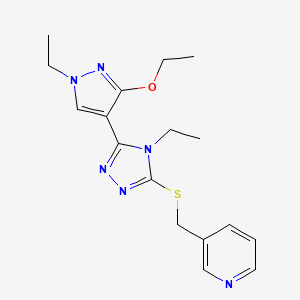

![tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B2934475.png)

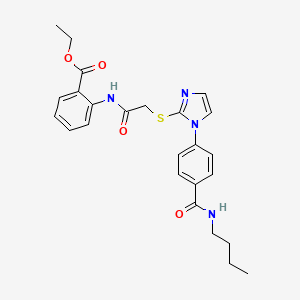

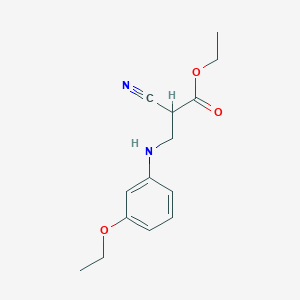

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)

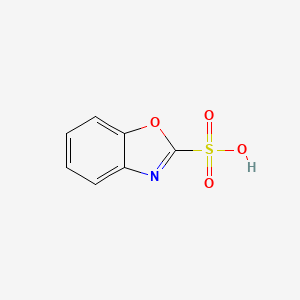

![[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2934494.png)